Cbz-N-amido-PEG4-acid
Overview
Description
Cbz-N-amido-PEG4-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Molecular Structure Analysis
The molecular weight of Cbz-N-amido-PEG4-acid is 399.4 g/mol . It has a functional group of CBZ-protected amine/Carboxylic Acid . The molecular formula is C19H29NO8 .Chemical Reactions Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Physical And Chemical Properties Analysis
Cbz-N-amido-PEG4-acid has a molecular weight of 399.4 g/mol . It has a functional group of CBZ-protected amine/Carboxylic Acid . The molecular formula is C19H29NO8 . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Chemoselective N-benzyloxycarbonylation of Amines
Cbz-N-amido-PEG4-acid, a derivative of benzyl chloroformate (Cbz-Cl), is utilized in chemoselective N-benzyloxycarbonylation of amines. This process, conducted in the presence of polyethylene glycol (PEG), efficiently produces N-Cbz derivatives of both aliphatic and aromatic amines at room temperature. This method is noted for its eco-friendliness and excellent yield outcomes (Zhang et al., 2012).
Polyethylene Glycol Mediated N-Cbz Protection
In a similar context, Cbz-N-amido-PEG4-acid is employed in the protection of diverse aryl and aliphatic amines. The reaction, leveraging Cbz-Cl in the presence of PEG-400, demonstrates high efficiency for various structurally and electronically divergent amines. This protocol is notable for its environmentally friendly approach and compatibility with both low and high molecular weight PEGs (Siddaiah et al., 2012).
Influence on Carbamazepine Cocrystal Formulations
Cbz-N-amido-PEG4-acid plays a role in the formulation of carbamazepine cocrystals. These cocrystals, combined with polymers like hydroxypropylmethylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone (PVP), and PEG, exhibit diverse phase transformations. The study focuses on the solubility and dissolution rates of cocrystals, crucial for drugs with solubility and/or dissolution-limited bioavailability (Qiu et al., 2016).
Gene Delivery Applications
In the field of gene delivery, Cbz-N-amido-PEG4-acid is involved in the development of biodegradable polymeric gene carrier analogues. These carriers, like poly(triethylenetetramine/cystamine bisacrylamide), exhibit advantages in cellular transgene delivery. The study elaborates on the influence of different PEG/polycation amounts in formulations on nanoparticle characteristics and transgene delivery efficiency (Brumbach et al., 2010).
Pharmaceutical Formulation Enhancements
Cbz-N-amido-PEG4-acid contributes to the enhancement of pharmaceutical formulations, particularly in the context of carbamazepine solid dispersions. The presence of PEG in these formulations significantly improves the dissolution rate of carbamazepine, a critical factor for the drug's bioavailability. This study examines various formulation methods, including melt and solvent processes, and their impact on drug dissolution (Doshi et al., 1997).
properties
IUPAC Name |
3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTQYXJCFILXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193153 | |
Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-N-amido-PEG4-acid | |
CAS RN |
756526-00-8 | |
Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756526-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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